Acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide Acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 15761-60-1
VCID: VC21023850
InChI: InChI=1S/C11H15N3O3.C2H4O2/c12-6-10(16)14-9(11(13)17)5-7-1-3-8(15)4-2-7;1-2(3)4/h1-4,9,15H,5-6,12H2,(H2,13,17)(H,14,16);1H3,(H,3,4)
SMILES: CC(=O)O.C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O
Molecular Formula: C13H19N3O5
Molecular Weight: 297.31 g/mol

Acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide

CAS No.: 15761-60-1

Cat. No.: VC21023850

Molecular Formula: C13H19N3O5

Molecular Weight: 297.31 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide - 15761-60-1

Specification

CAS No. 15761-60-1
Molecular Formula C13H19N3O5
Molecular Weight 297.31 g/mol
IUPAC Name acetic acid;2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide
Standard InChI InChI=1S/C11H15N3O3.C2H4O2/c12-6-10(16)14-9(11(13)17)5-7-1-3-8(15)4-2-7;1-2(3)4/h1-4,9,15H,5-6,12H2,(H2,13,17)(H,14,16);1H3,(H,3,4)
Standard InChI Key FHPNGGMTCHTRDO-FVGYRXGTSA-N
SMILES CC(=O)O.C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O
Canonical SMILES CC(=O)O.C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator